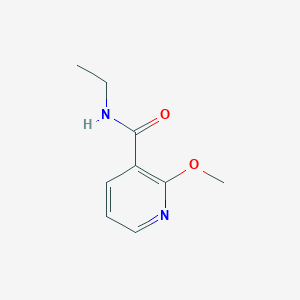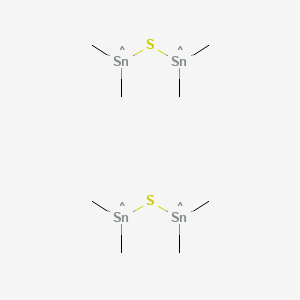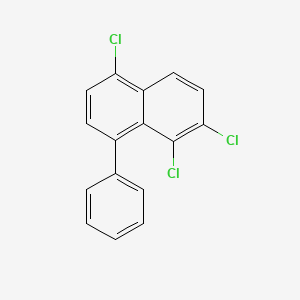
1,2,5-Trichloro-8-phenylnaphthalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,5-Trichloro-8-phenylnaphthalene is a chemical compound belonging to the class of polyaromatic hydrocarbons It is characterized by the presence of three chlorine atoms and a phenyl group attached to a naphthalene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,5-Trichloro-8-phenylnaphthalene can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, where naphthalene is reacted with trichloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting intermediate is then subjected to further reactions to introduce the phenyl group.
Industrial Production Methods
Industrial production of this compound typically involves large-scale Friedel-Crafts acylation followed by purification steps to isolate the desired product. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperature and pressure conditions.
化学反应分析
Types of Reactions
1,2,5-Trichloro-8-phenylnaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of partially or fully dechlorinated products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups, while oxidation can produce quinones.
科学研究应用
1,2,5-Trichloro-8-phenylnaphthalene has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex polyaromatic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a tool in drug discovery.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique structural properties.
作用机制
The mechanism of action of 1,2,5-Trichloro-8-phenylnaphthalene involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, leading to changes in their activity or function. The specific pathways involved depend on the context of its use, whether in biological systems or industrial applications.
相似化合物的比较
Similar Compounds
1,2,5-Trichloronaphthalene: Similar in structure but lacks the phenyl group.
8-Phenylnaphthalene: Similar in structure but lacks the chlorine atoms.
1,2,5-Trichloroanthracene: Another polyaromatic hydrocarbon with similar chlorine substitution but different ring structure.
Uniqueness
1,2,5-Trichloro-8-phenylnaphthalene is unique due to the combination of chlorine atoms and a phenyl group on the naphthalene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
属性
CAS 编号 |
64184-46-9 |
|---|---|
分子式 |
C16H9Cl3 |
分子量 |
307.6 g/mol |
IUPAC 名称 |
1,2,5-trichloro-8-phenylnaphthalene |
InChI |
InChI=1S/C16H9Cl3/c17-13-8-6-11(10-4-2-1-3-5-10)15-12(13)7-9-14(18)16(15)19/h1-9H |
InChI 键 |
PUZDOGCQWPRCSR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=C3C(=C(C=C2)Cl)C=CC(=C3Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[4-Amino-5-ethoxy-2-(2-hydroxyethoxy)phenyl]benzamide](/img/structure/B14490598.png)

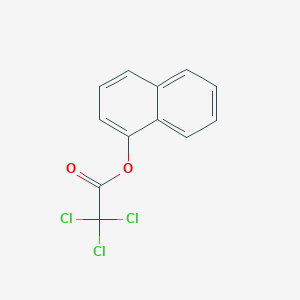
![O-Ethyl S-[2-(ethylsulfanyl)ethyl] cyclohexylphosphonothioate](/img/structure/B14490612.png)
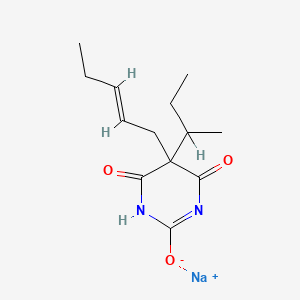

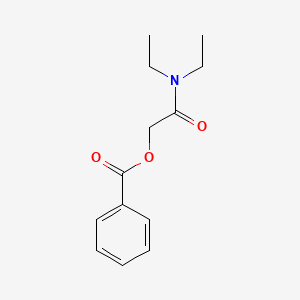
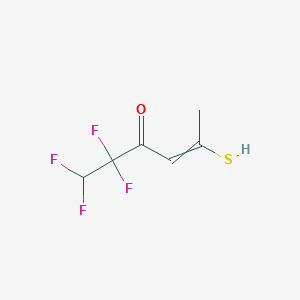
![1-[Dichloro(fluoro)methyl]-3-(trifluoromethyl)benzene](/img/structure/B14490632.png)
